2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Übersicht
Beschreibung
2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with cyanomethyl and dimethyl substituents, which contribute to its unique chemical properties and biological activities.
Wirkmechanismus
Target of Action
The primary target of 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 prevents the cell cycle progression, thereby halting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from G1 to S phase and progression through the S phase. By inhibiting CDK2, the compound prevents the cell from progressing through the cell cycle, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is cell cycle arrest at various phases (G2/M, G1/S, and G2/M), depending on the specific derivative of the compound . Some derivatives also induce apoptosis, with one derivative showing a stronger apoptosis induction effect (27.82%) than others .
Biochemische Analyse
Biochemical Properties
2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit the CDK-2 enzyme, which plays a crucial role in cell cycle regulation . The nature of these interactions is often through binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit cell proliferation in various cancer cell lines, including HepG-2, MCF-7, and Hela . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It acts as an inhibitor of the CDK-2 enzyme, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
It has been shown to have a lasting inhibitory effect on the CDK-2 enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . The reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to form novel derivatives.
Cyclocondensation Reactions: The compound can participate in cyclocondensation reactions with phenacyl bromide to form pyrrole derivatives.
Common Reagents and Conditions
Aromatic Aldehydes: Used in substitution reactions to introduce different functional groups.
Arenediazonium Salts: Employed in diazotization reactions to form azo compounds.
Hydrazine Hydrate: Utilized in the formation of hydrazones and other nitrogen-containing derivatives.
Guanidine Hydrochloride: Used in the synthesis of guanidine derivatives.
Major Products Formed
The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives with different substituents, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanopyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1-Cyanoacetyl-3,5-dimethylpyrazole Derivatives: These compounds are structurally related and have been studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDK2 and have shown potent anticancer activities.
Uniqueness
2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which enhances its ability to inhibit CDK2 and induce apoptosis in cancer cells. This compound’s unique structure and potent biological activities make it a valuable lead compound for further drug development .
Biologische Aktivität
Overview
2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent. Its structure includes a pyrazolo[1,5-a]pyrimidine core with specific substituents that enhance its biological activities.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle progression, particularly the transition from G1 to S phase. By inhibiting CDK2 activity, this compound induces cell cycle arrest at various phases, including G1/S and G2/M transitions, leading to reduced cell proliferation in cancer cell lines such as HepG-2, MCF-7, and HeLa cells .
The compound has shown significant biochemical interactions:
- Inhibition of CDK2 : This inhibition affects cellular pathways crucial for cancer progression.
- Cell Proliferation : Studies indicate that it effectively inhibits the proliferation of various cancer cell lines .
- Molecular Interactions : The compound binds to specific biomolecules, altering gene expression related to cell cycle regulation .
Research Findings and Case Studies
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Anticancer Activity
- In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cells. For instance:
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound enhances its ability to inhibit CDK2 compared to other pyrazolo[1,5-a]pyrimidine derivatives. This specificity contributes to its potential as a lead compound for further drug development targeting cancer .
Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-Cyanopyrazolo[1,5-a]pyrimidine | Pyrazolo derivative | Anticancer properties |
1-Cyanoacetyl-3,5-dimethylpyrazole | Pyrazole derivative | Inhibits CDK2 |
Pyrazolo[3,4-d]pyrimidine | Pyrazole derivative | Targets CDK2 with anticancer effects |
The comparison indicates that while similar compounds target CDK2 and exhibit anticancer properties, the specific structural features of this compound enhance its efficacy and selectivity .
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-7-5-8(2)16-11(14-7)9(6-13)10(15-16)3-4-12/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDUPLXIZMMXMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)CC#N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282530 | |
Record name | 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-67-1 | |
Record name | NSC26374 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.